![molecular formula C19H20N2O4 B2974218 5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031945-36-4](/img/structure/B2974218.png)
5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as DMDD, is a chemical compound that has been the focus of much scientific research in recent years. DMDD is a benzodiazepine derivative that has been shown to have a number of interesting properties, including its ability to bind to the GABA-A receptor and modulate its activity.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antioxidant Properties : 3-hydroxy-4,5-dimethoxybenzoic acid possesses antioxidant activity due to its phenolic structure. Researchers explore its potential as a natural antioxidant in pharmaceutical formulations or functional foods .
- Anti-Inflammatory Effects : Investigations suggest that this compound may inhibit inflammatory pathways. It could serve as a lead compound for developing anti-inflammatory drugs .
Natural Product Isolation and Characterization
- Plant-Derived Sources : Researchers isolate 3-hydroxy-4,5-dimethoxybenzoic acid from various plant species. Its structural elucidation contributes to our understanding of natural product chemistry .
Analytical Chemistry
- Chromatographic Analysis : Scientists use this compound as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods. Its retention time aids in identifying and quantifying related compounds .
Materials Science and Organic Synthesis
- Building Block for Organic Synthesis : Chemists utilize 3-hydroxy-4,5-dimethoxybenzoic acid as a building block to synthesize more complex molecules. Its functional groups allow for diverse modifications and derivatizations .
Biological Studies
- Enzyme Inhibition Studies : Researchers investigate its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in disease pathways or metabolic processes .
Pharmacokinetics and Metabolism Studies
- Metabolite Identification : In drug metabolism studies, scientists identify metabolites formed from 3-hydroxy-4,5-dimethoxybenzoic acid. Understanding its fate in vivo informs drug development .
properties
IUPAC Name |
5-(3,4-dimethoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-10-18(22)20-14-6-4-5-7-15(14)21(12)19(23)13-8-9-16(24-2)17(11-13)25-3/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROMJOBZPPWIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.